N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
CAS No.:
Cat. No.: VC16355020
Molecular Formula: C19H19NO2S
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19NO2S |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | N-benzyl-N-methyl-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
| Standard InChI | InChI=1S/C19H19NO2S/c1-20(14-15-8-4-2-5-9-15)19(21)17-18(23-13-12-22-17)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
| Standard InChI Key | JDBXRZIZIAUPAT-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=CC=C1)C(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Introduction
N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is an organic compound characterized by its unique oxathiine structure, which includes a five-membered ring containing sulfur and oxygen atoms. This compound is notable for its diverse biological activities and applications in medicinal chemistry. Its molecular formula is C19H19NO2S, and it has a molecular weight of approximately 325.4 g/mol .
Synthesis Methods
The synthesis of N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves several key steps, following multi-step organic synthesis principles. These methods may vary based on the specific reagents and conditions used, but they generally involve the formation of the oxathiine ring and subsequent modification with benzyl and phenyl groups.
Biological Activities and Applications
Research indicates that compounds with similar structures exhibit significant enzyme inhibition, suggesting a promising avenue for drug development. N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can interact with specific biological targets such as enzymes and receptors, making it suitable for various applications in medicinal chemistry.
Chemical Reactions and Modifications
This compound can participate in various chemical reactions due to its functional groups, including modifications to enhance its biological activity. These reactions are significant for altering the compound's properties and improving its potential therapeutic benefits.
CAS Number and Molecular Data
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide | Contains a benzyl group and a phenyl group | Known for its potential biological activities and interactions with enzymes |
| N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide | Includes a methyl group attached to the nitrogen atom | Exhibits diverse biological activities and potential applications in medicinal chemistry |
| 5-methyl-N-(4-methylphenyl)-5,6-dihydrooxathiine | Contains a methyl group at position 5 | Known for antifungal properties |
Research Findings and Future Directions
Studies on compounds with similar structures suggest significant enzyme inhibition, indicating potential for drug development. Further research is needed to fully explore the therapeutic benefits and applications of N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide in medicinal chemistry .
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